

Introduction: The Critical Role of Solubility for a Privileged Scaffold

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Compound of Interest

Compound Name: Pyrazolo[1,5-a]pyridin-3-ylmethanol

Cat. No.: B055727

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Pyrazolo[1,5-a]pyridin-3-ylmethanol is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core serves as a "privileged scaffold," frequently utilized in the synthesis of kinase inhibitors for oncology, as well as compounds targeting inflammatory diseases and central nervous system disorders.^{[1][2]} The ultimate therapeutic efficacy and developability of any drug candidate derived from this scaffold are fundamentally linked to its physicochemical properties, chief among them being solubility.

Poor aqueous solubility is a primary cause of failure for promising drug candidates, leading to low bioavailability, unreliable in vitro assay results, and significant formulation challenges.^{[3][4]} This guide, written from the perspective of a senior application scientist, provides a comprehensive technical overview of the factors governing the solubility of **Pyrazolo[1,5-a]pyridin-3-ylmethanol**. We will explore its physicochemical profile, the theoretical principles influencing its dissolution, and a gold-standard experimental protocol for its precise determination.

Physicochemical Profile: A Molecular Blueprint for Solubility

To understand the solubility behavior of a compound, we must first examine its intrinsic molecular properties. These characteristics provide the foundational clues for predicting its interactions with various solvents.

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ O	[1] [5]
Molecular Weight	148.16 g/mol	[1] [6]
Melting Point	44-46 °C	[1] [7]
Predicted XlogP*	0.2	[5]
SMILES	C1=CC2=C(C=NN2C=C1)CO	[5]

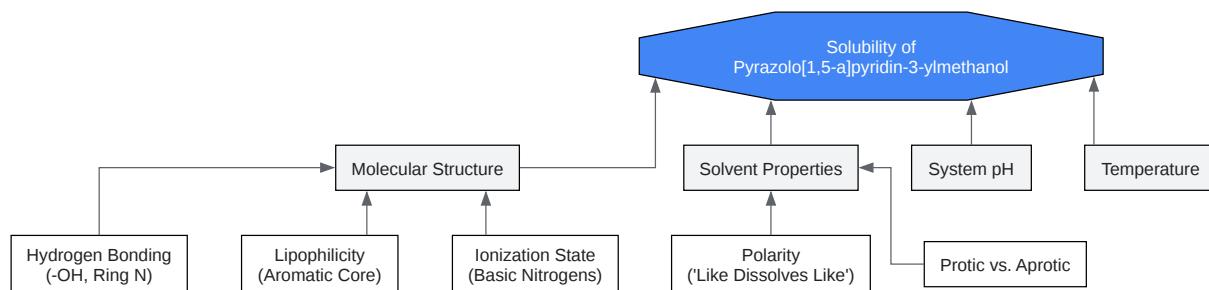
*XlogP is a computed measure of lipophilicity. A low value suggests a preference for hydrophilic (aqueous) environments.

From this profile, we can draw initial hypotheses. The molecule's low molecular weight is favorable for solubility. The presence of a polar hydroxymethyl (-CH₂OH) group and two nitrogen atoms within the ring system provides sites for hydrogen bonding, which is critical for dissolution in polar solvents. The low predicted lipophilicity (XlogP of 0.2) further suggests that the molecule does not have an overwhelming tendency to partition into non-polar environments, hinting at a reasonable potential for aqueous solubility.

Theoretical Factors Governing Solubility

The solubility of **Pyrazolo[1,5-a]pyridin-3-ylmethanol** is not a single value but a dynamic property influenced by a confluence of molecular and environmental factors. Understanding these relationships is key to manipulating and optimizing solubility in a laboratory or formulation setting.

The primary factors include the molecule's inherent structure, the properties of the solvent, the pH of the medium, and the temperature. The interplay of these elements dictates the extent to which the compound will dissolve.



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Key factors influencing the solubility of the target compound.

- Molecular Structure: The molecule possesses an amphiphilic nature. The pyrazolopyridine core is aromatic and relatively non-polar, while the hydroxymethyl group is highly polar. This group is a potent hydrogen bond donor and acceptor, making it the primary driver of solubility in polar solvents like water.
- Solvent Choice: Following the principle of "like dissolves like," polar solvents are expected to be most effective.^[8]
 - Polar Protic Solvents (e.g., water, ethanol) can engage in hydrogen bonding with both the -OH group and the ring nitrogens, making them strong candidates.
 - Polar Aprotic Solvents (e.g., DMSO, DMF) are excellent hydrogen bond acceptors and are widely used to create high-concentration stock solutions for biological screening.^{[4][9]}
 - Non-polar Solvents (e.g., hexanes, toluene) are unlikely to be effective due to their inability to form favorable interactions with the polar -OH group.
- Influence of pH: The pyrazolopyridine ring contains basic nitrogen atoms. In an acidic medium (low pH), these nitrogens can become protonated, forming a cationic salt. This ionized form is typically far more water-soluble than the neutral molecule.^{[10][11]} Therefore,

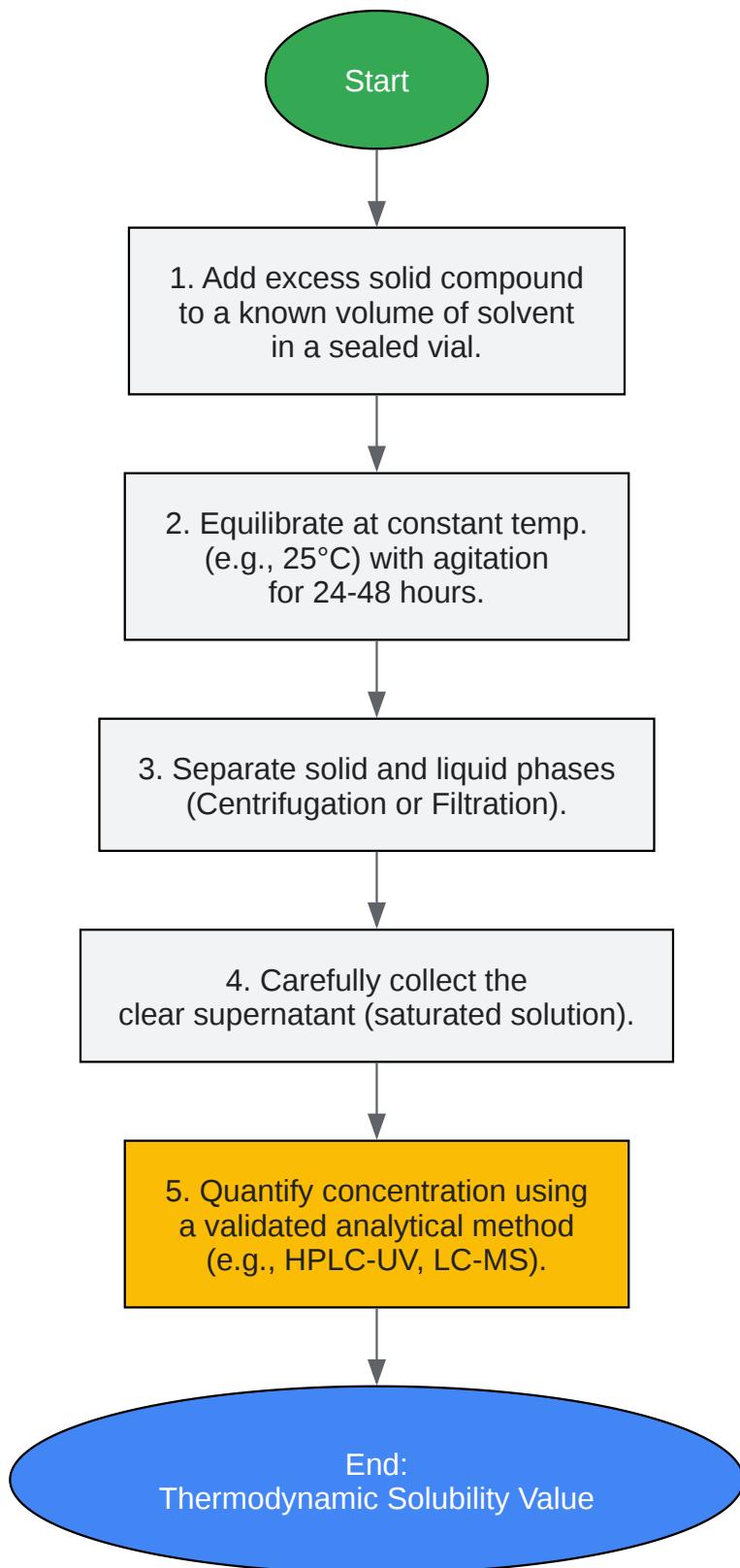
the aqueous solubility of this compound is expected to be highly pH-dependent, increasing significantly as the pH drops below its pKa.

- Effect of Temperature: For the vast majority of solid compounds, the dissolution process is endothermic, meaning it consumes heat. Consequently, increasing the temperature will increase both the rate of dissolution and the equilibrium solubility.[8][11] This is a critical parameter to control during experimental measurements.

Experimental Determination: The Shake-Flask Method

While theoretical predictions are valuable, precise, quantitative data can only be obtained through rigorous experimentation. In drug development, it is essential to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measure of how quickly a compound dissolves from a DMSO stock into an aqueous buffer, but it can often overestimate the true value due to the formation of supersaturated solutions.[12]

For lead optimization and formulation, thermodynamic solubility—the true equilibrium concentration of a compound in a saturated solution—is the critical parameter.[4][13] The gold-standard technique for this measurement is the Shake-Flask Method.[12][14]

[Click to download full resolution via product page](#)*Workflow for the Shake-Flask Thermodynamic Solubility Assay.*

Detailed Protocol

- Preparation: Add an excess of solid **Pyrazolo[1,5-a]pyridin-3-ylmethanol** to a glass vial containing a precise volume of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4). "Excess" means enough solid material should remain visible at the end of the experiment to ensure equilibrium with the solid phase was achieved.[12]
- Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration, typically 24 to 48 hours, to allow the system to reach equilibrium.[9][15]
- Phase Separation: After equilibration, separate the undissolved solid. The most common method is to centrifuge the vials at high speed to pellet the solid, followed by careful aspiration of the supernatant. Alternatively, the solution can be filtered through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF).[9]
- Quantification: Prepare a standard calibration curve of the compound at known concentrations. Dilute the saturated supernatant and analyze its concentration using a validated method like HPLC-UV or LC-MS.[4][13]
- Self-Validation: A crucial step for trustworthiness is to visually confirm the presence of undissolved solid in the vial before the separation step. This confirms that a saturated solution was indeed achieved.

Expected Solubility Profile

While specific, publicly documented solubility values for this compound are not readily available, an expected profile can be constructed based on its physicochemical properties and the behavior of similar heterocyclic compounds.

Solvent/Medium	Expected Solubility	Rationale
Aqueous Buffer (pH 7.4)	Slightly to Sparingly Soluble	The polar -OH group promotes solubility, but the aromatic core limits it. A balance is struck.
Aqueous Buffer (pH 2.0)	Soluble to Freely Soluble	Protonation of the basic ring nitrogens will form a salt, dramatically increasing aqueous solubility.[16]
Ethanol / Methanol	Freely Soluble	These polar protic solvents can effectively solvate both the polar and non-polar regions of the molecule.
Dimethyl Sulfoxide (DMSO)	Very Soluble	A powerful polar aprotic solvent, ideal for creating high-concentration stock solutions for research.[4][9]
Acetonitrile (ACN)	Soluble	A polar aprotic solvent commonly used in reversed-phase chromatography that should readily dissolve the compound.
Toluene / Hexanes	Very Slightly Soluble to Insoluble	Non-polar solvents that cannot form favorable interactions with the polar hydroxymethyl group. [17]

Conclusion and Recommendations

Pyrazolo[1,5-a]pyridin-3-ylmethanol is a molecule of moderate intrinsic polarity. Its solubility is a delicate balance between its non-polar aromatic scaffold and its polar, hydrogen-bonding hydroxymethyl group. This profile makes its solubility highly tunable and dependent on the chosen solvent system.

For researchers and drug developers, the key takeaways are:

- Aqueous solubility is expected to be limited at neutral pH but can be significantly enhanced in acidic conditions.
- The compound should be freely soluble in common polar organic solvents like DMSO, ethanol, and methanol.
- Theoretical analysis provides a strong starting point, but for any application requiring precise concentration—from biological assays to formulation development—experimental determination is non-negotiable.

The gold-standard shake-flask method is strongly recommended for generating reliable thermodynamic solubility data. This investment in accurate physicochemical characterization is a foundational step in mitigating downstream risks and ensuring the successful development of novel therapeutics based on this important scaffold.

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